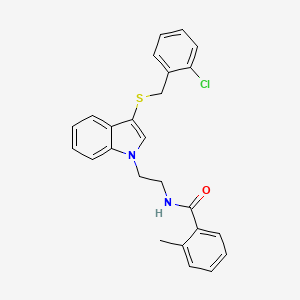
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C25H23ClN2OS and its molecular weight is 434.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis and Chemical Structure
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Core : This is often achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the 2-Chlorobenzylthio Group : This involves a nucleophilic substitution reaction between the indole derivative and 2-chlorobenzyl chloride in the presence of a base.
- Attachment of the Ethyl Linker : Alkylation with ethyl bromide introduces the ethyl group.
- Formation of the Benzamide Moiety : The final step involves coupling with 2-methylbenzoic acid or its derivatives.
The resulting structure can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, compounds with thiourea functionalities have shown effectiveness against various bacterial strains such as E. faecalis and K. pneumoniae. The minimum inhibitory concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Cytotoxicity and Cancer Research
Several studies have evaluated the cytotoxic effects of similar indole-based compounds on cancer cell lines. For example, a study reported that certain derivatives exhibited IC50 values against breast cancer cells (MCF-7) in the range of 225 µM, indicating a moderate level of effectiveness . Furthermore, compounds were shown to induce apoptosis and halt cell cycle progression at specific phases, suggesting their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 225 | Apoptosis induction |
| Compound B | HCT-116 | 9.71 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects. Studies have reported that related compounds significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6, presenting a promising avenue for treating inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can alter enzymatic activities or cellular pathways, leading to various therapeutic effects. For instance, binding to proteins involved in cell signaling pathways may result in altered gene expression or apoptosis in cancer cells.
Case Studies
Several case studies highlight the compound's potential applications:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a derivative exhibited significant inhibition against Pseudomonas aeruginosa, with an inhibition zone diameter comparable to standard treatments.
- Case Study on Cancer Cell Lines : In vitro tests showed that treatment with the compound resulted in a notable decrease in cell viability across multiple cancer cell lines, reinforcing its potential as an anticancer agent.
Propiedades
IUPAC Name |
N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-18-8-2-4-10-20(18)25(29)27-14-15-28-16-24(21-11-5-7-13-23(21)28)30-17-19-9-3-6-12-22(19)26/h2-13,16H,14-15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYSAHYGYITPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













